While 3-hydroxypyrazine-2-carboxamide itself is not known to possess significant biological activity, its derivative, favipiravir, exhibits antiviral activity by acting as a pyrazine carboxamide derivative that selectively inhibits RNA-dependent RNA polymerase (RdRp) [, ]. Favipiravir is a prodrug that is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), inside the infected cells. Favipiravir-RTP acts as a purine analogue and competes with purine nucleosides for binding to RdRp, thus inhibiting viral RNA synthesis [].
The primary application of 3-hydroxypyrazine-2-carboxamide lies in its role as a vital building block for the synthesis of various pyrazine-based pharmaceuticals []. Specifically, it is a crucial intermediate in the production of favipiravir, an antiviral drug that has shown efficacy against various RNA viruses, including influenza and potentially SARS-CoV-2 [, , , ].
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: